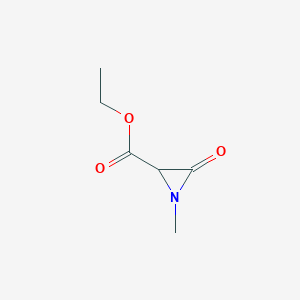
Ethyl 1-methyl-3-oxoaziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-3-oxoaziridine-2-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is also known as ethyl 2-oxo-3-aziridinecarboxylate or EMCA, and it belongs to the aziridine family of compounds. The aziridine ring is a three-membered heterocycle that contains one nitrogen and two carbon atoms. EMCA has a unique structure that makes it an attractive candidate for various applications.
Mécanisme D'action
The mechanism of action of EMCA is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components, such as DNA and proteins. EMCA has been shown to form adducts with DNA, leading to DNA damage and cell death. It can also inhibit enzymes involved in DNA replication and repair, leading to further DNA damage.
Effets Biochimiques Et Physiologiques
EMCA has been shown to have several biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. It can also inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, leading to altered drug metabolism and toxicity. EMCA has been shown to have a low toxicity profile, making it a potentially safe and effective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
EMCA has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity, making it an ideal candidate for various applications. It has a low toxicity profile, making it safe for use in cell-based assays and animal studies. However, EMCA has some limitations, including its instability under certain conditions and its limited solubility in water.
Orientations Futures
There are several future directions for research on EMCA. One area of interest is the development of new synthetic methods for EMCA that are more efficient and sustainable. Another area of interest is the elucidation of the mechanism of action of EMCA, which could lead to the development of more potent and selective anticancer agents. Additionally, the potential applications of EMCA in materials science and other fields should be explored further.
Méthodes De Synthèse
The synthesis of EMCA is achieved through a multi-step process involving the reaction of ethyl diazoacetate with methyl isocyanate. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product. This synthesis method has been optimized to produce high yields of EMCA with excellent purity.
Applications De Recherche Scientifique
EMCA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. EMCA is believed to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
170940-19-9 |
|---|---|
Nom du produit |
Ethyl 1-methyl-3-oxoaziridine-2-carboxylate |
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
ethyl 1-methyl-3-oxoaziridine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)4-5(8)7(4)2/h4H,3H2,1-2H3 |
Clé InChI |
DLRHAIKESIBWRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=O)N1C |
SMILES canonique |
CCOC(=O)C1C(=O)N1C |
Synonymes |
2-Aziridinecarboxylicacid,1-methyl-3-oxo-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)
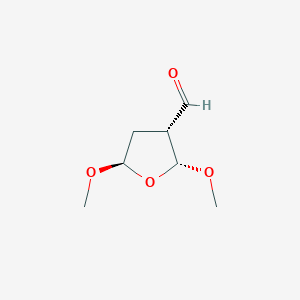
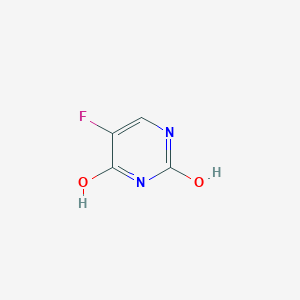
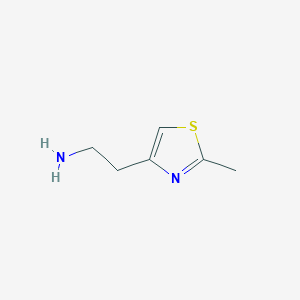

![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
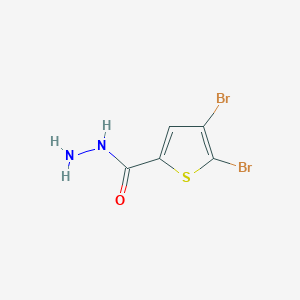
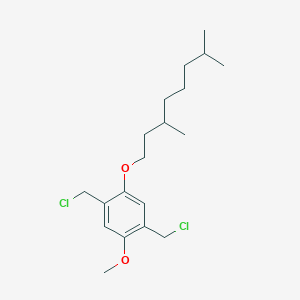
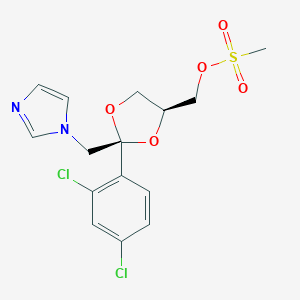
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
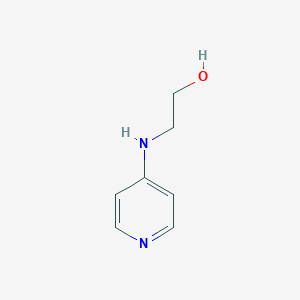
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)